molecular formula C48H99Al B161119 Trihexadecylaluminium CAS No. 1726-65-4

Trihexadecylaluminium

Cat. No.: B161119
CAS No.: 1726-65-4
M. Wt: 703.3 g/mol
InChI Key: NHADXUOUFVKVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trihexadecylaluminium (CAS 1726-65-4) is a high molecular weight organoaluminum compound with the formula C₄₈H₉₉Al . As a symmetrical triorganoaluminum compound, it belongs to a class of reagents whose unique properties, such as strong Lewis acidity and the ability to form strong bonds with oxygen, make them invaluable across a spectrum of scientific fields . In research, organoaluminum compounds like this compound are pivotal in catalysis, often acting as co-catalysts in olefin polymerization reactions . The long-chain alkyl groups may also make it suitable as a precursor or structure-directing agent in the synthesis of novel mesoporous aluminum oxide materials . Such materials are sought after for their high surface area and have significant applications in adsorption, separation, and catalysis, including processes like petroleum cracking and emissions control . Furthermore, this compound serves as a versatile reagent in organic synthesis, participating in hydroalumination reactions and the formation of new carbon-aluminum bonds . Handling of this compound requires stringent safety protocols. It is classified as a pyrophoric material, meaning it can ignite spontaneously upon contact with air . It also reacts violently with water, releasing flammable gases . Appropriate personal protective equipment (PPE), including fire-resistant clothing and gloves, is essential. All procedures must be conducted under an inert atmosphere, such as nitrogen or argon, using standard Schlenk-line or glovebox techniques . Please Note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

trihexadecylalumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C16H33.Al/c3*1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;/h3*1,3-16H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHADXUOUFVKVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H99Al
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027430
Record name Aluminum, trihexadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1726-65-4
Record name Trihexadecylaluminum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1726-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trihexadecylaluminum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum, trihexadecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminum, trihexadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexadecylaluminium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIHEXADECYLALUMINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PP3HQM0YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIHEXADECYLALUMINUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Advanced Methodologies for the Synthesis of Trihexadecylaluminium

Direct Synthesis Approaches for Trialkylaluminium Compounds: Evolution and Optimization

The industrial-scale production of trialkylaluminium compounds is rooted in direct synthesis methods that react aluminium metal with hydrogen and olefins. nih.gov These methods have been systematically optimized for efficiency and yield since their initial discovery.

The foundational work by Karl Ziegler in the 1950s revolutionized organoaluminium chemistry by establishing the direct synthesis of trialkylaluminium compounds. wikipedia.orgchemeurope.com This research led to the development of the Ziegler process (also known as the Ziegler-Alfol synthesis), a method for producing fatty alcohols from ethylene (B1197577), with long-chain trialkylaluminium compounds as crucial intermediates. wikipedia.org

The process begins with triethylaluminium, which undergoes a chain growth reaction, or oligomerization, with ethylene. wikipedia.org This step forms higher molecular weight trialkylaluminium compounds. wikipedia.org The general reaction is as follows:

Al(C₂H₅)₃ + n(CH₂=CH₂) → Al((CH₂CH₂)ₓC₂H₅)((CH₂CH₂)ᵧC₂H₅)((CH₂CH₂)zC₂H₅) where x+y+z = n

To produce trihexadecylaluminium specifically, this growth reaction would be extended until the alkyl chains reach the desired C16 length. The resulting trialkylaluminium is then typically oxidized to aluminium alkoxides and hydrolyzed to produce the target long-chain alcohols, but the intermediate this compound is the compound of interest in this context. wikipedia.org This "Aufbau" (build-up) reaction was a landmark achievement, enabling the large-scale synthesis of long-chain organoaluminium compounds from inexpensive feedstocks. quizlet.com

The direct synthesis of trialkylaluminium compounds can also be achieved by reacting aluminium powder, hydrogen, and a specific alkene. wikipedia.org For this compound, the alkene would be 1-hexadecene (B165127). This process generally occurs in two stages at elevated temperatures and pressures. wikipedia.orggoogle.com

Formation of Dialkylaluminium Hydride: Aluminium metal reacts with hydrogen and a portion of the trialkylaluminium product (in this case, this compound) to form the corresponding dialkylaluminium hydride. To initiate the reaction, a trialkylaluminium reagent is often required as an activator. wikipedia.org

Hydroalumination: The resulting dialkylaluminium hydride then reacts with the terminal alkene (1-hexadecene) to yield the final trialkylaluminium product. wikipedia.orggoogle.com

This two-stage approach allows for the continuous production of trialkylaluminium compounds. google.com The conditions for these reactions have been refined to optimize yield and reaction rates.

Table 1: Optimized Conditions for Direct Two-Stage Synthesis of Trialkylaluminium

ParameterStage 1: Hydride FormationStage 2: Hydroalumination
Reactants Aluminium, Hydrogen, TrialkylaluminiumDialkylaluminium Hydride, Olefin
Temperature 80°C - 180°C60°C - 140°C
Pressure 50 - 250 atmospheres (Hydrogen)Lower pressures

This data is generalized from patent literature describing the process for various trialkylaluminium compounds. google.com

Elucidating Mechanistic Pathways in this compound Formation

Understanding the reaction mechanisms is crucial for controlling the synthesis and purity of this compound. The key reactions involved are hydroalumination and carboalumination, which functionalize unsaturated carbon-carbon bonds.

Hydroalumination involves the addition of an aluminium-hydride (Al-H) bond across a carbon-carbon double or triple bond. quizlet.com In the synthesis of this compound from 1-hexadecene, a dialkylaluminium hydride (e.g., diisobutylaluminium hydride - DIBAL-H) or aluminium hydride itself adds across the double bond of the long-chain alkene. wikipedia.org

The reaction is known to be highly regioselective, typically exhibiting anti-Markovnikov selectivity. This means the aluminium atom adds to the least substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. quizlet.com For a terminal alkene like 1-hexadecene, this results in the aluminium atom bonding to the terminal C1 carbon, yielding the desired linear alkyl chain. The addition is also stereoselective, occurring via a syn-addition, where the Al and H atoms add to the same face of the alkene. quizlet.com

Reaction: R₂AlH + CH₂=CH(C₁₄H₂₉) → R₂Al-CH₂-CH₂(C₁₄H₂₉)

Recent research has also demonstrated that the regioselectivity can be switched to Markovnikov addition using specific iron-based catalysts, highlighting the potential for advanced control over the reaction outcome. chemistryviews.org

Carboalumination is the addition of an aluminium-carbon (Al-C) bond across an alkene or alkyne. This reaction is a powerful tool for forming carbon-carbon bonds and creating more complex organoaluminium compounds. researchgate.netpitt.edu The reaction often requires a catalyst, typically based on zirconium or titanium complexes, to proceed efficiently and with high selectivity. researchgate.netresearchgate.net

For example, the ethyl group from triethylaluminium can be added across a terminal alkene, catalyzed by compounds like zirconocene (B1252598) dichloride (Cp₂ZrCl₂). pitt.edu This process has been extensively studied for various α-olefins. pitt.edu

The regioselectivity of carboalumination—the specific placement of the aluminium atom and the alkyl group on the unsaturated substrate—is a critical area of investigation. In uncatalyzed thermal carboaluminations, mixtures of products can result. However, the use of transition metal catalysts, such as those based on zirconium, provides significant control. pitt.edu

In the zirconium-catalyzed carboalumination of terminal alkenes like 1-octene (B94956) with trimethylaluminium, the reaction predominantly yields the product where the methyl group has added to the internal carbon (C2) and the aluminium atom has added to the terminal carbon (C1). pitt.edu However, side reactions such as β-hydride elimination and subsequent hydrometallation can lead to other products, complicating the reaction outcome. pitt.edu Suppressing these side reactions, for instance by using bulkier ligands on the catalyst, is key to achieving high regioselectivity for the desired product. pitt.edu

Table 2: Regioselectivity in Alkene Functionalization

Reaction TypeReagentSubstrateCatalystPredominant Regioselectivity
Hydroalumination R₂AlHTerminal AlkeneNoneAnti-Markovnikov (Al on C1) quizlet.com
Carboalumination R₃AlTerminal AlkeneCp₂ZrCl₂Al on C1, R group on C2 pitt.edu

Carboalumination Reactions with Unsaturated Hydrocarbon Substrates

Transition Metal-Catalyzed Carboalumination for Controlled Synthesis

Transition metal-catalyzed carboalumination represents a sophisticated method for the synthesis of organoaluminium compounds, including long-chain derivatives like this compound. This process involves the addition of a carbon-aluminium bond across the double bond of an alkene. The reaction is particularly notable for its potential to control stereochemistry and regioselectivity, which is often achieved using zirconium-based catalysts. wikipedia.orgfarabi.university

The most prominent example of this methodology is the Zirconium-catalyzed Asymmetric Carboalumination (ZACA) reaction, developed by Ei-ichi Negishi. wikipedia.org In a typical procedure, a catalyst such as a chiral zirconocene dichloride is used to facilitate the addition of an alkyl group from a reagent like trimethylaluminium (AlMe₃) to a terminal alkene. wikipedia.orgmsu.edu This forms a new, more complex organoaluminium species.

For the synthesis of this compound, this would involve the carboalumination of a long-chain alkene. However, while the methylalumination of alkynes and alkenes is well-established for creating stereodefined products, extending the reaction to higher alkylaluminiums for the synthesis of compounds like this compound can present challenges, including lower yields and reduced regioselectivity. wikipedia.org The reaction is highly regioselective for 1-alkenes. wikipedia.orgfarabi.university The mechanism of Ziegler-Natta polymerization, which often uses trialkylaluminium compounds as cocatalysts, relies on the repeated insertion of an olefin into a transition metal-carbon bond, a process fundamentally related to carboalumination. wikipedia.orglibretexts.org

Table 1: Overview of Transition Metal-Catalyzed Carboalumination

Feature Description
Reaction Type Carboalumination
Catalysts Typically zirconium-based, such as zirconocene complexes (e.g., Cp₂ZrCl₂). wikipedia.org
Reactants An alkene (e.g., 1-hexadecene), an organoaluminium reagent (e.g., AlMe₃).
Process Addition of an Al-C bond across the C=C double bond of the alkene. msu.eduacs.org

| Key Findings | Highly effective for methylalumination; challenges with higher alkyl groups include lower yields. wikipedia.org |

Conversion Strategies from Alkylaluminium Halide Precursors

Triorganoaluminium compounds can be effectively synthesized from alkylaluminium halide precursors. These precursors, such as alkylaluminium sesquichlorides, are themselves typically produced through the direct reaction of an alkyl halide with aluminium metal powder, turnings, or shavings in an exothermic process that requires the strict exclusion of moisture and oxygen. wikipedia.orgfarabi.universitywikipedia.org The resulting halides can then be converted into the desired trialkyl derivatives through subsequent chemical transformations.

Reduction of Alkylaluminium Sesquichlorides to Triorganoaluminium Derivatives

A primary strategy for converting alkylaluminium halides to triorganoaluminium compounds is through the reduction of alkylaluminium sesquichlorides. wikipedia.orgwikipedia.org An alkylaluminium sesquichloride is a mixture with an average chlorine-to-aluminium ratio of 1.5, represented by the formula R₃Al₂Cl₃ (an equilibrium mixture of R₂AlCl and RAlCl₂). wikipedia.orgfarabi.university

This conversion is accomplished by treating the sesquichloride with an active metal, most commonly sodium or magnesium. wikipedia.orgsciencemadness.org The metal acts as a reducing agent, removing the halide and yielding the triorganoaluminium compound. For the synthesis of this compound from hexadecylaluminium sesquichloride, the reaction proceeds as follows:

2 (C₁₆H₃₃)₃Al₂Cl₃ + 6 Na → 2 (C₁₆H₃₃)₃Al + 2 Al + 6 NaCl wikipedia.orgfarabi.universitywikipedia.org

This reduction process is considered the most economical industrial route for the production of some simple trialkylaluminium compounds, such as trimethylaluminium. wikipedia.orgsciencemadness.org The resulting trialkylaluminium products generally contain only trace levels of residual chloride. wikipedia.org An alternative approach involves using a magnesium-aluminium alloy, which provides the reduction function and can react directly with the alkyl halide. wikipedia.orggoogleapis.com

Table 2: Summary of Sesquichloride Reduction

Feature Description
Precursor Alkylaluminium Sesquichloride (R₃Al₂Cl₃)
Reducing Agents Active metals such as Sodium (Na) or Magnesium (Mg). wikipedia.orgsciencemadness.org
General Reaction 2 R₃Al₂Cl₃ + 6 Na → 2 R₃Al + 2 Al + 6 NaCl wikipedia.orgfarabi.university

| Product | Triorganoaluminium (R₃Al) |

Elucidation of Molecular Structure, Bonding, and Electronic Characteristics of Trihexadecylaluminium

Analysis of the Aluminium-Carbon Bond Nature within Organoaluminium Compounds

The chemistry of organoaluminium compounds is fundamentally influenced by the properties of the aluminium-carbon bond. chemeurope.com This bond is significantly polarized, with the carbon atom carrying a partial negative charge, rendering it highly basic, while the aluminium atom is electrophilic. wikipedia.orgalfa-chemistry.com This polarity dictates the reactivity of the molecule, particularly its interactions with protic reagents and other electrophiles. wikipedia.org For instance, acids will react to produce alkanes. wikipedia.org The Al-C bond is also characterized by its dynamic nature, which is evident in the rapid exchange of alkyl groups observed in dimeric structures. chemeurope.com

Dimerization and Associative Behavior of Alkylaluminium Compounds

Triorganoaluminium compounds exhibit a strong tendency to form dimers. wikipedia.orglibretexts.org This association alleviates the inherent electron deficiency of the three-coordinate aluminium center, which has only six valence electrons. libretexts.org In the dimeric form, such as with trimethylaluminium (Al₂Me₆), two of the alkyl groups act as bridging ligands between the two aluminium atoms, forming three-center, two-electron (3c-2e) bonds. chemeurope.comlibretexts.org This results in a more stable four-coordinate, tetrahedral geometry for the aluminium atoms. wikipedia.org

The degree of association in trialkylaluminium compounds is highly dependent on the steric bulk of the alkyl (hydrocarbyl) groups. libretexts.orglibretexts.org While compounds with small alkyl groups, like trimethylaluminium, exist predominantly as dimers, the tendency to dimerize decreases as the size of the alkyl groups increases. libretexts.orglibretexts.org The presence of large, bulky groups introduces significant steric hindrance that destabilizes the bridged dimeric structure. libretexts.org

In the case of trihexadecylaluminium, the three C₁₆H₃₃ chains are exceptionally bulky. Consequently, this compound exists as a monomer, as the steric strain prevents the formation of stable bridging bonds required for dimerization. chemeurope.comlibretexts.org This is analogous to other sterically hindered compounds like triisobutylaluminium and Al(Mes)₃ (where Mes = mesityl), which are also monomeric. wikipedia.orgchemeurope.com

Association Behavior of Trialkylaluminium Compounds

Compound Alkyl Group (R) Steric Bulk Predominant Form
Trimethylaluminium -CH₃ Low Dimer (Al₂R₆)
Triisobutylaluminium -CH₂CH(CH₃)₂ High Monomer (AlR₃) wikipedia.org

Spectroscopic techniques are crucial for studying the structure of alkylaluminium compounds. For dimeric species, Proton NMR spectroscopy can resolve the signals for bridging and terminal alkyl groups at low temperatures, while at higher temperatures, a single signal is often observed due to rapid exchange between these positions. chemeurope.com For a monomeric compound like this compound, spectroscopic analysis would be expected to show only signals corresponding to the terminal hexadecyl groups, confirming the absence of a dimeric structure.

Computational studies and theoretical chemistry provide deeper insights into the non-covalent interactions that drive supramolecular assembly. rsc.org These methods can be used to calculate the energies associated with dimerization and predict the stability of various structures. acs.org For this compound, computational models would confirm that the formation of a dimer is energetically unfavorable due to the severe steric repulsion between the long hexadecyl chains. Non-covalent interaction (NCI) analysis is a specific computational tool used to visualize and understand the nature of these weak interactions within and between molecules. rsc.org

Understanding Lewis Acidity and Electron Deficiency in this compound

A key chemical characteristic of this compound is its nature as a Lewis acid. angenechemical.com Lewis acids are defined as chemical species that can accept a pair of electrons to form a covalent bond. libretexts.orgusc.edu This ability stems from the presence of an accessible empty orbital. usc.edu

In monomeric this compound, the central aluminium atom is bonded to only three carbon atoms and possesses just six valence electrons, resulting in an incomplete octet. libretexts.org This electron-deficient state makes the aluminium center a potent electron-pair acceptor. usc.eduiitk.ac.in Consequently, this compound readily reacts with Lewis bases (electron-pair donors) such as ethers, amines, or pyridines to form stable acid-base adducts, in which the aluminium atom achieves a more stable, four-coordinate tetrahedral geometry. alfa-chemistry.comchemeurope.com

Theoretical Frameworks for Predicting this compound Reactivity

Modern computational chemistry offers powerful theoretical frameworks for understanding and predicting the reactivity of complex molecules like this compound. wiley.com Quantum mechanical methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CBS-QB3), are employed to model the electronic structure and reaction pathways of organoaluminium compounds. nih.govacs.org

These theoretical models can be used to:

Calculate the geometry and stability of isomers and transition states.

Analyze the bonding nature through methods like Adaptive Natural Density Partitioning (AdNDP), which can characterize localized and delocalized bonds. nih.govacs.org

Predict reaction energies and activation barriers, providing insight into reaction mechanisms such as olefin insertion or adduct formation. mdpi.com

Evaluate Lewis acidity by calculating the binding energies with various Lewis bases. acs.org

For this compound, these frameworks can quantitatively explain its monomeric nature, the polarity of the Al-C bond, and its reactivity as a Lewis acid and catalyst in processes like olefin polymerization. angenechemical.com

Reaction Mechanisms and Transformational Chemistry of Trihexadecylaluminium

General Reactivity Profiles of Trialkylaluminium Compounds

The chemical behavior of trialkylaluminium compounds, including trihexadecylaluminium, is dominated by the high Lewis acidity of the aluminium center and the nucleophilic nature of the carbon atoms bonded to it. alfa-chemistry.com These compounds typically exist as dimers, with bridging alkyl groups, but can form monomeric adducts with Lewis bases. wikipedia.orghealthcouncil.nl Their reactivity is marked by a high sensitivity to protic agents and an ability to participate in insertion reactions. wikipedia.orghealthcouncil.nl

Trialkylaluminium compounds are highly reactive towards protic substances. wikipedia.org The polarized Al-C bond is susceptible to protonation by even weak acids, such as water, alcohols, and terminal acetylenes, leading to the cleavage of the alkyl group and the formation of an alkane. wikipedia.orgstackexchange.com

The reaction with water, known as hydrolysis, is particularly vigorous and can be explosive. healthcouncil.nl Complete hydrolysis of a trialkylaluminium compound yields the corresponding alkane and aluminium hydroxide (B78521). wikipedia.org However, controlled or partial hydrolysis is a key reaction pathway that leads to the formation of aluminoxanes, which are compounds containing Al-O-Al linkages. wikipedia.org These aluminoxanes, such as methylaluminoxane (B55162) (MAO), are crucial activators in olefin polymerization catalysis. alfa-chemistry.comwikipedia.org

The reaction with alcohols is analogous to hydrolysis, producing an alkane and an aluminium alkoxide. wikipedia.org This reactivity is fundamental to the industrial synthesis of long-chain alcohols. wikipedia.org

Table 1: Summary of Protic Reactions of Trialkylaluminium (R₃Al) Compounds

Protic Reagent (H-X)Reaction ProductsGeneral EquationSignificance
Water (H₂O)Alkane (R-H) + Aluminium Hydroxide / AluminoxaneAl₂R₆ + 6 H₂O → 2 Al(OH)₃ + 6 R-HCan be hazardous; controlled reaction yields aluminoxane catalysts. wikipedia.orghealthcouncil.nlwikipedia.org
Alcohol (R'-OH)Alkane (R-H) + Aluminium AlkoxideAl₂R₆ + 6 R'-OH → 2 Al(OR')₃ + 6 R-HPathway for synthesizing aluminium alkoxides, precursors to alcohols. wikipedia.org
Terminal Acetylene (R'C≡CH)Alkane (R-H) + Aluminium AcetylideAl₂R₆ + 6 R'C≡CH → 2 Al(C≡CR')₃ + 6 R-HDemonstrates the high basicity of the alkyl group. wikipedia.org
Mineral Acid (HX)Alkane (R-H) + Aluminium HalideAl₂R₆ + 6 HX → 2 AlX₃ + 6 R-HA vigorous reaction illustrating the compound's basicity. wikipedia.org

A hallmark of trialkylaluminium chemistry is the insertion of unsaturated molecules, particularly alkenes, into the aluminium-carbon bond. This process, known as the "Aufbau" reaction (growth reaction), allows for the step-wise construction of longer alkyl chains. wikipedia.org When ethylene (B1197577) is reacted with a trialkylaluminium compound like triethylaluminium under pressure and heat, it sequentially inserts into the Al-C bonds, leading to a mixture of higher trialkylaluminium compounds. wikipedia.org This chain growth reaction is a cornerstone of the industrial production of long-chain, unbranched alpha-olefins and linear primary alcohols. wikipedia.org

Trialkylaluminium compounds also function as essential co-catalysts in Ziegler-Natta polymerization. alfa-chemistry.comwikipedia.orglibretexts.org In these systems, they activate a transition metal catalyst (e.g., a titanium or zirconium compound) by alkylating the transition metal center and reducing it to a lower oxidation state. wikipedia.orgmdpi.com The resulting active site catalyzes the polymerization of olefins like propylene. libretexts.org The trialkylaluminium also acts as a scavenger for impurities such as water and oxygen that would otherwise deactivate the catalyst. wikipedia.orgwikipedia.org

This compound as a Strategic Reagent in Organic Synthesis

While often generated and used in situ, this compound is a key intermediate for producing other valuable chemicals. nih.gov Its utility stems from its ability to deliver a hexadecyl nucleophile and its Lewis acidic character.

The formation of new carbon-carbon (C-C) bonds is a central goal of organic synthesis. sigmaaldrich.comalevelchemistry.co.uk Organoaluminium reagents are valuable tools for this purpose, primarily through cross-coupling reactions. sigmaaldrich.com In a typical palladium- or nickel-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi reaction, an organometallic reagent transfers its organic group to a transition metal center. numberanalytics.comnih.gov

While organoboron and organozinc compounds are more common, trialkylaluminium compounds can also participate in these transformations. The reaction cycle generally involves three key steps:

Oxidative Addition: The active, low-valent transition metal catalyst (e.g., Pd(0)) inserts into the bond of an organic electrophile (e.g., an aryl or vinyl halide). nih.gov

Transmetalation: The trialkylaluminium reagent, in this case, this compound, transfers one of its hexadecyl groups to the transition metal center, displacing the halide. numberanalytics.comnih.goveie.gr

Reductive Elimination: The two organic groups on the transition metal center couple and are eliminated as the final product, regenerating the active catalyst. numberanalytics.comnih.gov

This methodology allows for the coupling of the hexadecyl group to various organic fragments, providing a pathway to complex molecules.

Transmetalation is an equilibrium process where an organic group is exchanged between two different metals. numberanalytics.comchemistryviews.org This reaction is not only a critical step in catalytic cross-coupling but also a primary method for synthesizing a wide range of organometallic compounds. acs.org By reacting this compound with a salt of a different metal (M-X), the hexadecyl group can be transferred to create a new organometallic species (R-M).

The general form of the reaction is: Al(C₁₆H₃₃)₃ + M-X → (C₁₆H₃₃)₂Al-X + M-C₁₆H₃₃

The direction of the reaction is governed by the relative electronegativities of the metals and the stability of the resulting products. This strategy can be used to prepare organometallic reagents of zinc, copper, tin, and other metals, which may have different or more selective reactivity profiles than the parent organoaluminium compound.

This compound is a direct, unisolated chemical intermediate in the production of 1-hexadecene (B165127) and 1-hexadecanol (B1195841). nih.gov These two compounds are important industrial chemicals used in surfactants, lubricants, and cosmetics. wikipedia.orgatamanchemicals.com

Synthesis of 1-Hexadecanol: The industrial synthesis of long-chain primary alcohols from trialkylaluminium compounds is a two-step process. wikipedia.org

Oxidation: this compound, produced via the Aufbau reaction with ethylene, is oxidized by passing dry air through the mixture. This reaction inserts oxygen atoms between the aluminium and the carbon atoms, converting the trialkylaluminium into the corresponding aluminium trihexadecylalkoxide. wikipedia.org

Al₂(C₁₆H₃₃)₆ + 3 O₂ → Al₂(OC₁₆H₃₃)₆

Hydrolysis: The resulting aluminium alkoxide is then hydrolyzed with water, often under acidic or basic conditions, to liberate the free 1-hexadecanol and produce aluminium hydroxide as a byproduct. wikipedia.org

Al₂(OC₁₆H₃₃)₆ + 6 H₂O → 6 CH₃(CH₂)₁₄CH₂OH + 2 Al(OH)₃

Synthesis of 1-Hexadecene: Alpha-olefins like 1-hexadecene can be produced from trialkylaluminium compounds via a thermal displacement reaction, which is essentially a β-hydride elimination. At high temperatures, the trialkylaluminium compound can eliminate an alkene, forming a dialkylaluminium hydride. This hydride can then react with a less volatile α-olefin to regenerate a trialkylaluminium and release the more volatile alkene. Alternatively, in a process competitive with the chain growth reaction, the long-chain alkyl group on the aluminium can undergo β-hydride elimination to directly yield the terminal alkene, 1-hexadecene.

Table 2: Properties of Key Organic Intermediates Synthesized from this compound

Compound NameIUPAC NameChemical FormulaMolar Mass ( g/mol )Physical State at STPKey Applications
1-HexadeceneHexadec-1-eneC₁₆H₃₂224.43Colorless liquidSurfactants, drilling fluids, paper sizing, chemical intermediate. wikipedia.orgmerckmillipore.com
1-HexadecanolHexadecan-1-olC₁₆H₃₄O242.44Waxy white solidEmulsifiers, thickeners in cosmetics, emollients, chemical intermediate. atamanchemicals.comnist.gov

Mechanistic Investigations into this compound-Mediated Transformations

The reactivity of this compound, like other trialkylaluminium compounds, is fundamentally governed by the nature of the aluminum-carbon bond and the Lewis acidic character of the aluminum center. wikipedia.org These characteristics dictate its role in a variety of chemical transformations, where it can act as both a potent nucleophile and an electrophile, depending on the reaction partner.

The aluminum atom in this compound possesses a vacant p-orbital, rendering it a strong Lewis acid. wikipedia.org This inherent electrophilicity allows it to readily accept electron pairs from Lewis bases, such as ethers, amines, and carbonyl compounds, to form stable adducts. wikipedia.org This interaction is a critical first step in many reactions, as it activates the substrate towards further transformation. For instance, in carbonyl additions, the coordination of the oxygen atom to the aluminum center enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hexadecyl groups.

Conversely, the hexadecyl groups attached to the aluminum are sources of nucleophilic carbon. The significant difference in electronegativity between aluminum (1.61 on the Pauling scale) and carbon (2.55) results in a highly polarized Al-C bond, with a partial negative charge residing on the carbon atom. This carbanionic character allows this compound to act as a powerful nucleophile, delivering a hexadecyl group to electrophilic centers. This dual reactivity is central to its utility in organic synthesis, including in Ziegler-Natta polymerization processes where it functions as a co-catalyst. nih.gov

The balance between electrophilic and nucleophilic contributions can be influenced by several factors, including the solvent and the nature of the reactants. In reactions with protic reagents, the nucleophilic character of the hexadecyl group dominates, leading to the cleavage of the Al-C bond and the formation of the corresponding alkane. cbpbu.ac.in

The formation of adducts is a key feature of trialkylaluminium chemistry. wikipedia.org These intermediates are often transient but play a crucial role in determining the reaction pathway and outcome. The characterization of these adducts provides valuable insights into the reaction mechanism. While specific studies on this compound adducts are limited, extensive research on other trialkylaluminium compounds, particularly with amines and ethers, offers a strong basis for understanding their behavior. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these adducts. rsc.org For example, ¹H NMR studies of trialkylaluminium-dialkylamine adducts have shown chemical shifts indicative of the formation of a coordinate bond between the aluminum and nitrogen atoms. rsc.org The formation of these adducts is often an exothermic process. rsc.org Computational studies on the adducts of trimethylaluminium with amines have further elucidated their structure and stability.

The table below summarizes typical spectroscopic data used in the characterization of trialkylaluminium adducts, which would be applicable to the study of this compound intermediates.

Spectroscopic TechniqueInformation Gained on Adduct Formation
¹H NMR - Chemical shifts of the alkyl protons adjacent to the aluminum and in the Lewis base provide evidence of complexation. - Integration of signals can determine the stoichiometry of the adduct.
¹³C NMR - Changes in the chemical shifts of the carbon atoms in both the alkylaluminium and the Lewis base upon adduct formation.
²⁷Al NMR - The chemical shift and line width of the aluminum signal are highly sensitive to the coordination environment of the aluminum atom, distinguishing between three- and four-coordinate species.
Infrared (IR) Spectroscopy - Shifts in the vibrational frequencies of functional groups involved in bonding to the aluminum (e.g., C=O, C-N) indicate coordination.
Mass Spectrometry - Can provide the mass of the adduct, confirming its composition.

This table is a generalized representation based on studies of various trialkylaluminium adducts. rsc.orgacs.org

Investigations into the reactions of trialkylaluminiums with silica (B1680970) surfaces have revealed the formation of surface-bound species. acs.orgnih.gov Infrared spectroscopy and elemental analysis show that trialkylaluminiums react with surface silanol (B1196071) groups (Si-OH) to form Si-O-Al linkages, with the cleavage of an Al-C bond. acs.orgnih.gov Computational studies support these findings, indicating that the reaction is thermodynamically favored. acs.orgnih.gov

Advanced Studies on this compound at Interfaces

The long hydrocarbon chains of this compound impart significant surface activity, making its behavior at interfaces a subject of interest, particularly in the field of tribology.

Tribochemical reactions are chemical transformations that are induced by mechanical energy at sliding interfaces. rsc.org The study of these reactions is crucial for understanding friction, wear, and lubrication. It has been observed that n-hexadecane, a long-chain hydrocarbon similar to the alkyl groups in this compound, can undergo tribochemical reactions with aluminum surfaces. tribologia.org

Under boundary friction conditions, it is proposed that low-energy electrons are emitted from the rubbing surfaces, which can interact with lubricant molecules to form reactive anionic intermediates. tribologia.org These intermediates can then react with the positively charged sites on the metal surface to form a protective film. tribologia.org In the context of this compound, the long hexadecyl chains could participate in similar tribochemical processes.

Research on the tribological properties of lubricants containing long-chain fatty acids and esters in hexadecane (B31444) has shown that these additives can form protective layers on steel surfaces, reducing wear. ibbuniv.edu.ye The chemical structure of these additives influences their ability to form polymeric films under tribological stress. ibbuniv.edu.ye Given its structure, this compound would be expected to exhibit interesting tribochemical behavior, potentially forming a protective aluminum oxide or a polymeric film at the contact surface, influenced by the presence of its long hydrocarbon chains. The reaction mechanism would likely involve the dissociation of the Al-C bonds under the high local pressures and temperatures generated during friction, leading to the formation of reactive species that modify the surface.

The table below outlines potential tribochemical reaction steps involving a long-chain hydrocarbon component like those in this compound on a metal surface.

StepDescription
1. Adsorption The long-chain alkyl groups of this compound physically or chemically adsorb onto the metal surface.
2. Triboemission and Ionization Frictional energy leads to the emission of low-energy electrons from the surface, which can interact with the adsorbed molecules or the hydrocarbon medium to form radical or ionic species.
3. Bond Cleavage The mechanical stress and localized high temperatures at asperity contacts can induce the cleavage of the Al-C bonds in this compound.
4. Surface Reaction and Film Formation The reactive aluminum species and/or the hexadecyl radicals react with the metal surface, ambient oxygen, or other lubricant components to form a protective tribofilm. This film could be composed of aluminum oxides, carbides, or a polymerized hydrocarbon layer.

This table represents a hypothetical mechanism based on general principles of tribochemistry. rsc.orgtribologia.org

Analytical Methodologies for the Characterization and Quantification of Trihexadecylaluminium

Spectrophotometric and Photometric Titration Techniques for Organoaluminium Compounds

Spectrophotometric and photometric titrations are valuable methods for the analysis of organoaluminium compounds. These techniques rely on the reaction of the analyte with a reagent to produce a colored species or a change in the absorbance of a solution at a specific wavelength. The endpoint of the titration is determined by monitoring the change in absorbance, which provides a more objective and often more accurate determination than visual indicators.

For organoaluminium compounds, complexometric titrations are frequently employed. A common approach involves the reaction of the aluminium ion with a complexing agent, such as ethylenediaminetetraacetic acid (EDTA), after the hydrolysis of the organoaluminium compound. The concentration of the aluminium can then be determined by back-titration with a standard metal salt solution, using a suitable indicator that changes color at the endpoint.

Table 1: Representative Data from a Photometric Titration for Aluminium Content

Titrant Volume (mL)Absorbance at 550 nm
0.000.050
1.000.052
2.000.055
3.000.058
4.000.060
5.000.063
6.000.065
7.000.068
8.000.070
9.000.350
10.000.630

Note: This table represents hypothetical data for the photometric titration of an aluminium solution derived from an organoaluminium compound. The sharp increase in absorbance indicates the endpoint of the titration.

Application of Iodimetric Methods for Trihexadecylaluminium Determination

Iodimetric titration is a well-established redox titration method that can be adapted for the quantification of organoaluminium compounds, including trialkylaluminium compounds like this compound. rsc.org This method is based on the reaction of the alkyl groups in the organoaluminium compound with iodine. The stoichiometry of this reaction allows for the determination of the concentration of the organoaluminium compound in a sample. rsc.org

The procedure typically involves dissolving the this compound sample in a suitable inert solvent, such as a hydrocarbon, and then reacting it with a known excess of a standard iodine solution. The unreacted iodine is then back-titrated with a standard solution of a reducing agent, such as sodium thiosulfate, using a starch indicator to detect the endpoint. This method is particularly useful for the analysis of dilute hydrocarbon solutions of organoaluminium compounds. rsc.org

Table 2: Example of Iodimetric Titration Data for a Trialkylaluminium Sample

SampleInitial Volume of Iodine Solution (mL)Volume of Sodium Thiosulfate Titrant (mL)Calculated Molarity of Trialkylaluminium (mol/L)
125.0012.500.0625
225.0012.450.0627
325.0012.550.0622

Note: This table illustrates the type of data that would be obtained from an iodimetric titration of a trialkylaluminium compound. The calculations are based on the stoichiometry of the reaction between the alkyl groups and iodine.

Development of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR in academic contexts, beyond basic identification)

Beyond quantification, advanced spectroscopic techniques are indispensable for the detailed structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the molecular structure and bonding within the compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the stretching and bending vibrations of the carbon-hydrogen and carbon-carbon bonds within the long hexadecyl chains. The absence of certain peaks, such as those for O-H or C=O, can confirm the purity of the sample. The Al-C bond vibration is expected to appear in the far-infrared region.

Table 3: Expected Infrared Absorption Ranges for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (alkyl)Stretching2850 - 2960
C-H (alkyl)Bending1350 - 1470
C-C (alkyl)Stretching800 - 1200
Al-CStretching500 - 650

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ²⁷Al NMR would be particularly informative.

¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the hexadecyl chains. The protons on the carbon adjacent to the aluminium atom (α-protons) would be shifted downfield compared to the other methylene and methyl protons in the chain.

¹³C NMR: The carbon-13 NMR spectrum would similarly show distinct signals for the different carbon atoms in the hexadecyl chains, with the α-carbon being the most deshielded.

²⁷Al NMR: Aluminium-27 NMR is a valuable technique for studying organoaluminium compounds as it can provide information about the coordination number and symmetry of the aluminium center. For a monomeric trialkylaluminium compound, a single resonance is expected.

Table 4: Predicted NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (ppm)
¹H-CH₂-Al~ 0.5 - 1.0
¹H-(CH₂)₁₄-~ 1.2 - 1.4
¹H-CH₃~ 0.8 - 0.9
¹³C-CH₂-Al~ 10 - 20
¹³C-(CH₂)₁₄-~ 20 - 35
¹³C-CH₃~ 14
²⁷AlAlR₃~ 150 - 200

Note: These are predicted chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Research on Derivatives and Analogues of Trihexadecylaluminium

Structure-Reactivity Relationships in Long-Chain Trialkylaluminiums

The reactivity of trialkylaluminium compounds is profoundly influenced by the structure and size of the alkyl substituents attached to the aluminum atom. In the case of long-chain trialkylaluminiums, such as trihexadecylaluminium, the extended alkyl groups introduce significant steric and electronic effects that differentiate their behavior from short-chain analogues like trimethylaluminium (TMA).

A direct consequence of this reduced reactivity is a decrease in pyrophoricity. While TMA is known for being highly pyrophoric, igniting spontaneously upon exposure to air, the increased steric bulk and lower volatility of long-chain trialkylaluminiums moderate this reactivity. britannica.comwikipedia.orgnagase.eu Their reactions with air and water are less violent. britannica.com

The Lewis acidity of the aluminum atom, its ability to accept an electron pair, is also tempered by the surrounding alkyl groups. While still considered hard acids, the steric hindrance from the hexadecyl chains can affect the thermodynamics and kinetics of adduct formation with Lewis bases like ethers and amines. wikipedia.orgwikipedia.orgfarabi.university

Synthesis and Application of Functionalized Hexadecylaluminium Derivatives

The functionalization of this compound can be approached by leveraging the reactivity of the aluminum-carbon bond. While specific literature on the functionalized derivatives of this compound itself is limited, general principles of organoaluminium chemistry provide established pathways for synthesizing such compounds. These methods typically involve the substitution of one or more of the hexadecyl groups with a new functional moiety.

A primary route to functionalization is the reaction of trialkylaluminiums with protic reagents. wikipedia.orgfarabi.university The Al-C bond is highly polarized and the carbon atom is strongly basic, readily reacting with acidic protons from compounds like alcohols or amines. wikipedia.orgfarabi.university For example, the controlled reaction of this compound with one equivalent of a primary alcohol (R-OH) leads to the elimination of one equivalent of hexadecane (B31444) and the formation of a dialkylaluminium alkoxide, as shown in the general reaction below.

(C₁₆H₃₃)₃Al + R-OH → (C₁₆H₃₃)₂Al-OR + C₁₆H₃₄

This reaction provides a straightforward method for synthesizing aluminum alkoxides with two remaining long alkyl chains. Similarly, reactions with primary or secondary amines can yield the corresponding alkylaluminium-amido derivatives. wikipedia.orgthieme-connect.de These reactions are often highly exothermic and must be carefully controlled. farabi.university

Another pathway involves the application of these compounds in broader synthetic processes that yield functionalized products. The Ziegler process, for instance, uses trialkylaluminiums for the synthesis of long-chain unbranched primary alcohols. google.com In this context, this compound can be considered a precursor or intermediate for 1-hexadecanol (B1195841) following oxidation and hydrolysis steps. nih.gov

Furthermore, long-chain trialkylaluminiums can serve as a source for long-chain olefins, which can subsequently undergo a wide array of functionalization reactions. google.com For instance, the thermal decomposition of trialkylaluminiums can lead to the formation of α-olefins. google.com These olefinic products can then be converted into other functionalized molecules through established organic chemistry transformations, representing an indirect route to derivatives. uantwerpen.be

Comparative Studies with Other Trialkylaluminium Compounds and Organometallic Reagents

The chemical behavior of this compound is best understood through comparison, both with other members of the trialkylaluminium family and with different classes of organometallic reagents.

Comparison within Trialkylaluminiums

The primary distinguishing feature among homologous trialkylaluminiums is the length of the alkyl chain. This structural difference leads to significant variations in physical and reactive properties. A comparison between trimethylaluminium (TMA), tri-n-octylaluminium (TNOA), and this compound highlights these trends.

PropertyTrimethylaluminiumTri-n-octylaluminiumThis compound
Formula Al₂(CH₃)₆ (Dimer)C₂₄H₅₁AlC₄₈H₉₉Al
Molecular Weight 144.17 g/mol (Dimer) wikipedia.orgchemeurope.com366.64 g/mol nih.govsigmaaldrich.com705.3 g/mol
Physical State (RT) Colorless liquid chemeurope.comColorless liquid nih.govLow-melting solid nih.gov
Melting Point 15 °C wikipedia.orgsigmaaldrich.com< -40 °C nih.govN/A
Boiling Point 125-126 °C chemeurope.comsigmaaldrich.com~361 °C chemdad.com~286.6 °C (at 760 mmHg)
Reactivity Highly pyrophoric wikipedia.orgReacts violently with water chemsrc.comCorrosive, reacts with water nih.gov

As the table illustrates, moving from short-chain to long-chain trialkylaluminiums generally leads to a higher molecular weight and boiling point, and a transition from a liquid to a solid state at room temperature. Crucially, the extreme reactivity and pyrophoricity of TMA are moderated in the higher analogues due to increased steric hindrance and lower volatility. britannica.com

Comparison with Other Organometallic Reagents

Trialkylaluminiums occupy a unique position in the spectrum of organometallic reagents, which also includes widely used compounds like Grignard reagents (RMgX) and organolithium reagents (RLi).

Reactivity and Basicity: The reactivity of these reagents is largely dictated by the polarity of the carbon-metal bond, which correlates with the electropositivity of the metal (Li > Mg > Al). Consequently, organolithium reagents are generally the most reactive and most basic, followed by Grignard reagents. tutorchase.comreddit.comquora.com Trialkylaluminiums are less basic and less nucleophilic. This lower reactivity can be synthetically advantageous, as organoaluminiums often exhibit higher selectivity and are less prone to undesirable side reactions like enolization (deprotonation) compared to their lithium and magnesium counterparts. reddit.com

Reaction Specificity: The differences in reactivity lead to distinct behaviors with various functional groups. For example, organolithium reagents can react twice with carboxylic acids to form ketones, a transformation that is not typically efficient with Grignard reagents. chemistrysteps.com Trialkylaluminiums react with carbon dioxide in a manner similar to Grignard reagents to produce aluminum carboxylates. wikipedia.orgfarabi.university

Steric Effects: The steric profile of trialkylaluminiums, particularly long-chain versions like this compound, is more pronounced than that of typical Grignard or organolithium reagents. This inherent bulk makes them useful for sterically demanding applications where controlling the approach of the reagent is critical.

Future Research Directions and Emerging Applications for Trihexadecylaluminium

Advancements in Sustainable and Scalable Synthesis Routes

Current synthesis methods for Trihexadecylaluminium, such as Grignard alkylation and transmetallation, often present challenges related to yield, safety, and cost. Future research is poised to address these limitations by focusing on greener and more efficient synthetic strategies.

Key research avenues include:

Green Chemistry Approaches : The principles of green chemistry, such as using renewable feedstocks and designing safer chemical pathways, are central to future synthesis development. ijsetpub.com Research could explore the use of hexadecyl groups derived from biomass sources as a sustainable alternative to petroleum-based feedstocks. chemanager-online.com

Flow Chemistry : Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and reduced waste generation. ijsetpub.comasynt.com Adapting the synthesis of this compound to a flow chemistry setup could lead to a more scalable and economically viable industrial process.

Catalyst Optimization : For direct alkylation methods, research into novel catalysts could improve yields and reduce the formation of byproducts. This involves exploring catalysts that are more efficient and operate under milder conditions, thereby lowering energy consumption. samaterials.com

A comparative analysis of potential synthesis routes highlights the trade-offs that future research aims to overcome.

Table 1: Comparative Analysis of Synthesis Routes for this compound

Method Typical Yield (%) Purity (%) Scalability Key Challenge
Grignard Alkylation 68–78 89–92 High Handling of reactive intermediates
Transmetallation 72–85 90–94 Moderate Cost of tin/zinc reagents
Direct Alkylation 45–60 75–82 Low Low yields and competing reactions

Data derived from research on similar organoaluminium compounds.

Future efforts will likely focus on optimizing the Grignard route for safety and cost-effectiveness or developing novel catalytic direct alkylation methods to improve yield and scalability.

Design of Novel Catalytic Systems Incorporating Long-Chain Organoaluminium Compounds

Organoaluminium compounds are vital as catalysts and co-catalysts, most notably in Ziegler-Natta polymerization. numberanalytics.com The long hexadecyl chains of this compound offer unique properties, such as high thermal stability and solubility in non-polar media, which can be exploited in the design of new catalytic systems.

Future research directions in this area include:

Multifunctional and Bimetallic Catalysts : There is a growing interest in developing bimetallic and multifunctional catalysts that offer enhanced performance and durability. mdpi.com Research could focus on creating novel catalytic systems where this compound is combined with transition metals or other main group elements to achieve unique catalytic activity and selectivity, for instance, in the production of advanced polymers or fine chemicals. mdpi.comrsc.org

Catalysis in Polymer Science : Beyond its role as a co-catalyst, this compound could be a key component in catalysts for ring-opening metathesis polymerization (ROMP) to produce polymers with specific topologies, such as long-chain branched structures. researchgate.net Its long alkyl chains could influence polymer properties like chain dynamics and crystallinity. researchgate.net

Sustainable Catalysis : Developing catalytic systems that are efficient, environmentally benign, and non-toxic is a major goal. rsc.org Future work could explore iron-based catalysts in combination with this compound for reactions like the ring-opening of epoxides, aiming to replace less sustainable catalyst systems. rsc.org

Olefin Isomerization and Transformation : Building on its use in separating olefins from paraffins, new catalytic systems could be designed to leverage the reversible alkyl group displacement. epo.org This could lead to processes for converting low-value internal olefins into high-value 1-olefins, a significant transformation in the chemical industry. epo.org

Exploration of New Reaction Pathways and Undiscovered Synthetic Utility

The known reactivity of this compound, including its functions as a reducing and alkylating agent, provides a foundation for exploring new synthetic applications. The discovery of new reaction pathways is often driven by the need for more efficient and sustainable chemical production. rsc.org

Potential areas for future exploration are:

Selective Reducing Agent : The bulky hexadecyl groups could impart unique steric selectivity when this compound is used as a reducing agent for functional groups in complex organic molecules. Research could investigate its efficacy and selectivity compared to other common reducing agents like Diisobutylaluminium hydride (DIBAL-H). numberanalytics.com

Transmetallation Reactions : Its utility in reacting with tin tetrahalide to produce alkyltin compounds suggests broader applications in organometallic synthesis. google.comgoogleapis.com Future studies could explore its reactions with halides of other elements like silicon, germanium, or boron to provide efficient routes to other long-chain organometallic compounds. cbpbu.ac.in

Surface Modification : The hydrophobic nature imparted by the three long alkyl chains makes this compound a candidate for surface modification of materials. Research could explore its application in creating superhydrophobic coatings on various substrates, improving water resistance and durability.

Displacement Reactions : The displacement reaction, where the hexadecyl group is exchanged with another olefin, is a powerful tool. epo.org This pathway could be explored for the synthesis of other specific long-chain 1-olefins by reacting this compound with different displacement olefins under optimized conditions. epo.org

In-depth Theoretical and Computational Studies on this compound Reaction Mechanisms and Behavior

While experimental work provides essential data, theoretical and computational studies are indispensable for gaining a deep, molecular-level understanding of reaction mechanisms. walisongo.ac.idwikipedia.org Such studies can accelerate the discovery of new reactions and the optimization of existing processes. chemrxiv.org

Future computational research on this compound should focus on:

Mechanism of Known Reactions : Detailed density functional theory (DFT) calculations, similar to those performed on trimethylaluminium, can elucidate the step-by-step mechanisms of its key reactions. nih.gov This includes its role in Ziegler-Natta polymerization, olefin displacement reactions, and its reactions with oxidants. Understanding the transition states and intermediates can guide the design of more efficient catalysts and reaction conditions. chemrxiv.orgnih.gov

Predicting New Reaction Pathways : Computational tools can be used to explore the potential energy surface for reactions involving this compound, helping to identify and predict novel, energetically feasible reaction pathways that have not yet been discovered experimentally. chemrxiv.orgnih.gov

Structure-Property Relationships : Computational modeling can clarify how the long alkyl chains influence the compound's physical and chemical behavior, such as its aggregation state in solution and its interaction with catalyst surfaces. nih.gov Normal alkylaluminium compounds often exist as dimers, and understanding the association behavior of this compound is crucial for predicting its reactivity. nih.gov

Simulation of Catalytic Cycles : In-depth computational analysis can model entire catalytic cycles. For example, simulating the interaction of this compound with a transition metal center and an olefin monomer can reveal the precise role it plays in initiating and propagating polymerization, leading to more rational catalyst design. cbpbu.ac.in

By combining experimental investigation with powerful computational analysis, the full potential of this compound in synthesis and catalysis can be unlocked. smu.edunsf.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing trihexadecylaluminium, and how do reaction conditions influence purity and yield?

  • Synthesis typically involves the reaction of aluminium chloride with hexadecyl Grignard reagents (e.g., hexadecylmagnesium bromide) under inert atmospheres. Key variables include temperature (optimized at 0–25°C), solvent polarity (e.g., diethyl ether vs. THF), and stoichiometric ratios . Purity is assessed via 27Al^{27}\text{Al} NMR to confirm the absence of unreacted AlCl3_3 or byproducts like dialkylaluminium chlorides. Yield optimization requires precise control of reagent addition rates to minimize exothermic side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data contradictions might arise?

  • Primary techniques : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for alkyl chain integrity, 27Al^{27}\text{Al} NMR for aluminium coordination geometry, and FT-IR for Al-C bond confirmation (~500–650 cm1^{-1}). Contradictions : Discrepancies in 27Al^{27}\text{Al} chemical shifts (e.g., broadened peaks due to paramagnetic impurities) may suggest incomplete ligand substitution or oxidation. Cross-validate with elemental analysis (C/Al ratio) and X-ray crystallography (if crystalline) to resolve ambiguities .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Use controlled degradation studies: expose samples to moisture, oxygen, or elevated temperatures, and monitor decomposition via GC-MS (volatile byproducts) and gravimetric analysis (mass loss). Include inert-atmosphere controls (argon/vacuum) and replicate trials to distinguish intrinsic instability from experimental artifacts. Document environmental variables (humidity, light exposure) systematically .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for this compound in olefin polymerization?

  • Contradictions often stem from impurities (e.g., trace water), ligand redistribution during catalysis, or inconsistent co-catalyst ratios (e.g., methylaluminoxane). Mitigate via:

  • Precatalyst purification : Recrystallization or sublimation under high vacuum.
  • In situ monitoring : Use stopped-flow UV-Vis or 27Al^{27}\text{Al} NMR to track speciation during catalysis.
  • Comparative kinetics : Evaluate turnover frequencies (TOF) across multiple batches to isolate batch-dependent variability .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

  • Density Functional Theory (DFT) calculates Al-C bond dissociation energies, ligand steric effects, and transition states for insertion reactions (e.g., ethylene into Al-C bonds). Validate models against experimental kinetics (Arrhenius parameters) and spectroscopic data (NMR chemical shifts). Address discrepancies by refining basis sets (e.g., LANL2DZ for Al) or solvation models .

Q. What methodologies identify decomposition pathways of this compound in protic solvents?

  • Combine isotopic labeling (D2_2O for hydrolysis studies) with high-resolution mass spectrometry to track deuterium incorporation into alkyl fragments. Use 27Al^{27}\text{Al} NMR to detect intermediate species (e.g., Al(OH)3_3) and kinetic profiling (time-resolved FT-IR) to elucidate rate-determining steps. Compare with analogous trialkylaluminium compounds (e.g., trimethylaluminium) to isolate chain-length effects .

Methodological Guidelines

  • Experimental Reproducibility : Document all synthetic steps, including solvent drying methods and inert-atmosphere protocols, to enable replication .
  • Data Interpretation : Use statistical tools (e.g., error bars for kinetic data) and peer validation to address outliers. Cross-reference with literature using platforms like Reaxys or SciFinder .
  • Ethical Reporting : Disclose conflicts (e.g., funding sources) and adhere to journal-specific formatting for citations, figures, and supplementary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trihexadecylaluminium
Reactant of Route 2
Reactant of Route 2
Trihexadecylaluminium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.